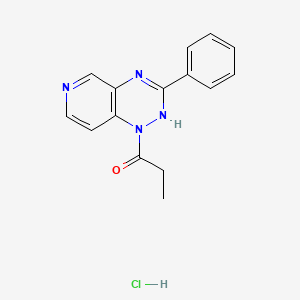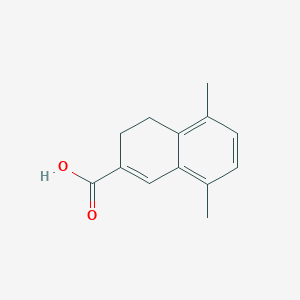
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 5th and 8th positions, and a carboxylic acid group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, a toluene solution of the substrate can be warmed with 1,2-ethanediol and catalytic para-toluenesulfonic acid at 80°C, leading to the formation of the desired compound via in situ formation of a 1,3-dioxolane intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,8-Dimethyl-1,2-dihydronaphthalene-2-carboxylic acid
- 5,8-Dimethyl-3,4-dihydro-2-naphthoic acid
- 3,4-Dihydro-5,8-dimethyl-2-naphthoic acid
Uniqueness
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
76964-14-2 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
5,8-dimethyl-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChIキー |
GQJMHJFTKGNIMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(=CC2=C(C=C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



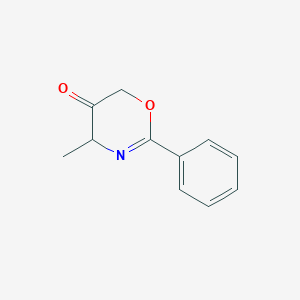
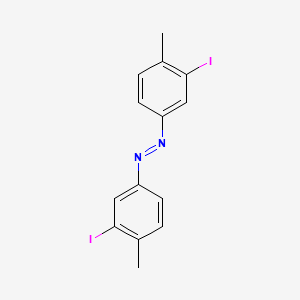
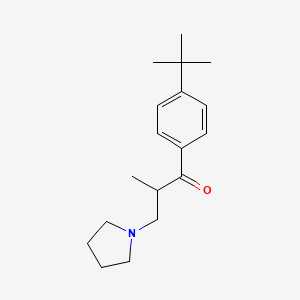
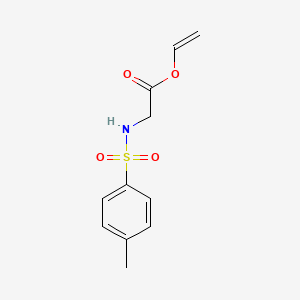
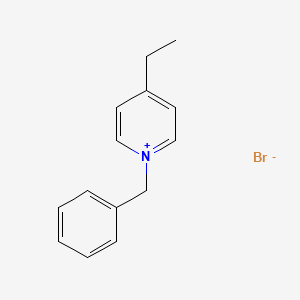

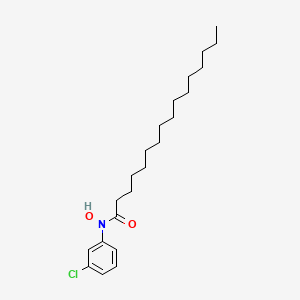
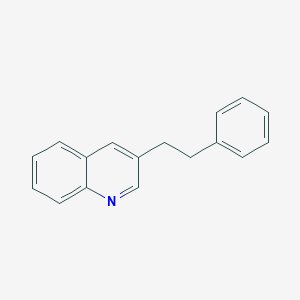
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
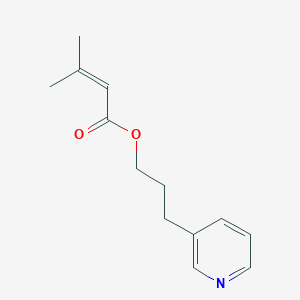
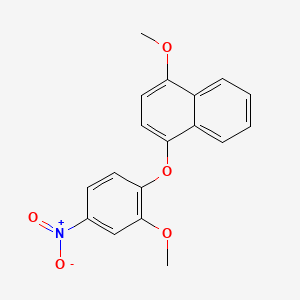
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
